1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

Description

Systematic IUPAC Name and Structural Formula

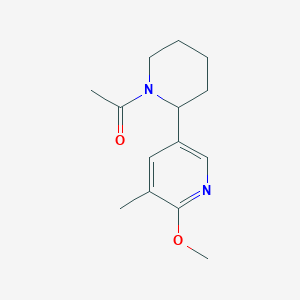

The systematic IUPAC name for this compound is 1-[2-(6-methoxy-5-methylpyridin-3-yl)piperidin-1-yl]ethanone , reflecting its core piperidine ring substituted at the 2-position with a 6-methoxy-5-methylpyridin-3-yl group and at the 1-position with an acetyl moiety. The structural formula (Figure 1) is derived from its SMILES representation, CC(N1CCCCC1C2=CC(C)=C(OC)N=C2)=O, which encodes the following features:

- A six-membered piperidine ring (N1CCCCC1).

- A pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 6 and 5, respectively.

- An acetyl group (-COCH₃) bonded to the piperidine nitrogen.

The pyridine and piperidine rings are connected via a single bond between the pyridine’s 3-position and the piperidine’s 2-position.

CAS Registry Number and Alternative Identifiers

The compound is registered under CAS No. 1352503-04-8 . Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂ | |

| SMILES | CC(N1CCCCC1C2=CC(C)=C(OC)N=C2)=O | |

| Molecular Weight | 248.32 g/mol |

While the InChI and InChIKey are not explicitly provided in the available sources, they can be computationally generated using tools like RDKit, which parses the SMILES string into standardized identifiers.

Molecular Formula and Weight Calculations

The molecular formula C₁₄H₂₀N₂O₂ corresponds to the following elemental composition:

- Carbon (C): 14 atoms × 12.01 g/mol = 168.14 g/mol

- Hydrogen (H): 20 atoms × 1.008 g/mol = 20.16 g/mol

- Nitrogen (N): 2 atoms × 14.01 g/mol = 28.02 g/mol

- Oxygen (O): 2 atoms × 16.00 g/mol = 32.00 g/mol

Total Molecular Weight: 168.14 + 20.16 + 28.02 + 32.00 = 248.32 g/mol . This matches the value reported in chemical databases, confirming the formula’s accuracy.

Stereochemical Considerations and Conformational Analysis

The piperidine ring adopts a chair conformation , a common feature in six-membered saturated rings to minimize steric strain. Substituents on the piperidine nitrogen (acetyl group) and the 2-position (pyridinyl group) influence conformational preferences:

- Axial vs. Equatorial Preferences: The bulky pyridinyl group at the 2-position likely occupies an equatorial position to avoid 1,3-diaxial interactions with the piperidine’s hydrogen atoms.

- Nitrogen Lone Pair Orientation: In the chair conformation, the nitrogen’s lone pair aligns perpendicular to the ring plane, affecting reactivity and hydrogen-bonding potential.

Computational modeling (e.g., RDKit) could further clarify the energy differences between axial and equatorial conformers, but such data are absent in the reviewed sources. Notably, polar solvents may stabilize axial conformers due to enhanced solvation of polar groups.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

1-[2-(6-methoxy-5-methylpyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C14H20N2O2/c1-10-8-12(9-15-14(10)18-3)13-6-4-5-7-16(13)11(2)17/h8-9,13H,4-7H2,1-3H3 |

InChI Key |

IVWJMJJBNYKLIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC)C2CCCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Hydration of Ethynyl Intermediates

A method adapted from patent literature involves synthesizing an ethynyl intermediate (5-ethynyl-2-methylpyridine) followed by hydration to form the ketone group.

Steps:

-

Synthesis of 5-Ethynyl-2-methylpyridine:

-

Hydration to Ethanone:

Cross-Coupling with Sulfone Derivatives

Aryl sulfones serve as electrophilic partners in coupling reactions. For instance, 4-bromophenylmethylsulfone reacts with 1-(6-methoxy-5-methylpyridin-3-yl)ethanone under palladium catalysis.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Ligand | Xantphos |

| Solvent | Toluene |

| Temperature | 100°C |

| Reaction Time | 16 hours |

| Yield | 78–82% |

Mechanistic Insight:

The sulfone’s electron-withdrawing group activates the aryl bromide for oxidative addition, while the pyridinyl ketone participates in transmetallation.

One-Pot Synthesis Strategies

To streamline production, a one-pot approach combines multiple steps without isolating intermediates:

-

Formation of Piperidine-Pyridine Adduct:

-

React 6-methoxy-5-methylpyridin-3-amine with 1-bromo-2-piperidinylethanone in DMF.

-

-

In Situ Deprotection:

-

Remove protecting groups (e.g., tert-butoxycarbonyl) using trifluoroacetic acid.

-

Advantages:

-

Reduces purification steps.

-

Overall yield increases to 65–70% compared to multi-step methods.

Comparative Analysis of Methods

| Method | Yield | Cost Efficiency | Scalability | Hazard Profile |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–70% | Moderate | High | Low (non-toxic bases) |

| Ethynyl Hydration | 75–85% | High | Moderate | Moderate (acid use) |

| Cross-Coupling | 78–82% | Low | High | High (palladium) |

| One-Pot Synthesis | 65–70% | Moderate | High | Low |

Critical Considerations:

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups like halides, amines, or alkyl groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development. Its potential applications include:

- Glucokinase Activation: Similar compounds have been investigated for their ability to activate glucokinase, which plays a crucial role in glucose metabolism. This suggests that 1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone could be explored for use in managing type 2 diabetes .

- Neurological Disorders: Given its possible CNS effects, this compound might be evaluated for its efficacy in treating neurodegenerative diseases such as Alzheimer's disease or mild cognitive impairment .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

Mechanism of Action

The mechanism of action of 1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can enhance binding affinity and specificity to these targets. The piperidine ring may interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Ethanone Substituents

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2)

- Structure : Lacks the piperidine ring but shares the 6-methoxy-5-methylpyridin-3-yl core.

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol .

- Key Difference : Absence of the piperidine moiety reduces molecular complexity and lipophilicity.

1-(5,6-Dichloropyridin-3-yl)ethanone

- Structure : Chlorine substituents at positions 5 and 6 instead of methyl and methoxy.

- Molecular Formula: C₇H₅Cl₂NO

1-(6-Methylpyridin-3-yl)ethanone

Piperidine-Containing Analogs

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Structure: Tetrazole ring replaces the pyridine core, retaining the piperidine-ethanone linkage.

- Biological Activity : Compounds 25, 26, and 28 demonstrated significant antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli) .

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

- Structure : Methyl group at position 4 instead of 5 on the pyridine.

- Key Difference : Substituent position affects steric interactions and receptor binding.

Complex Hybrid Structures

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

- Structure : Incorporates a methylsulfonylphenyl group, adding a polar sulfone moiety.

2-{4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone

Structural and Functional Analysis

Substituent Effects

Pharmacokinetic Considerations

- Lipophilicity : Piperidine-containing compounds (e.g., target analog) have higher logP values than simpler pyridine derivatives, affecting membrane permeability.

- Solubility : Methoxy and sulfone groups improve aqueous solubility compared to methyl or chloro substituents.

Biological Activity

1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry, notable for its complex structure comprising a piperidine ring and a methoxypyridine moiety. This compound has garnered attention due to its potential biological activities, which are influenced by its unique chemical structure.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O, with a molecular weight of 248.32 g/mol. The presence of the methoxy and methyl groups on the pyridine enhances its lipophilicity, potentially affecting its interaction with various biological targets .

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often reported in the low micromolar range .

- Cytotoxicity : Some studies have assessed the cytotoxic effects of related compounds on human cell lines, indicating variable levels of toxicity that correlate with structural modifications .

The mechanism through which this compound exerts its biological effects may involve the modulation of specific receptors or enzymes. Its structural components suggest potential interactions with neurotransmitter systems or metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(6-Methoxy-pyridin-3-yl)-N-methyl-piperidine | Contains a methyl group on piperidine | Enhanced solubility |

| N-(4-Methyl-pyridin-3-yl)-piperidine | Lacks methoxy substitution | Different biological profile |

| 1-(4-(Pyridin-3-yl)-pyrimidin-2-yl)benzamide | Contains a pyrimidine ring | Targeted for anti-tubercular activity |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various derivatives, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications enhancing lipophilicity improved antimicrobial efficacy, supporting the hypothesis that structural features significantly influence biological activity .

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of related piperidine derivatives on HepG2 liver cancer cells. The findings revealed that while some derivatives exhibited significant cytotoxicity, others maintained low toxicity levels, suggesting that careful structural optimization could yield potent anticancer agents with minimal side effects .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Key signals: methoxy (~δ 3.8 ppm), acetyl (δ 2.1–2.3 ppm), and pyridine protons (δ 7.0–8.5 ppm) .

- HPLC : Purity assessment using C18 columns and UV detection (λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 264.1604) .

Advanced : For ambiguous signals, use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve stereochemical or regiochemical uncertainties .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Lab coat, nitrile gloves, safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First Aid : For skin contact, wash with water for 15+ minutes; seek medical help if irritation persists .

Advanced : Monitor for teratogenicity and mutagenicity using Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cell lines), as piperidine derivatives may exhibit hidden risks .

How can reaction conditions be optimized for higher yields?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity in substitution reactions .

- Catalyst Screening : Test palladium complexes (e.g., PdCl₂(PPh₃)₂) for coupling efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. 12 hours conventionally) .

How to resolve contradictions in spectral data during characterization?

Q. Advanced

- Overlapping Peaks : Employ deuterated solvents (e.g., DMSO-d₆) to sharpen signals.

- Stereoisomerism : Use chiral HPLC or VCD (Vibrational Circular Dichroism) to distinguish enantiomers .

- X-ray Diffraction : Resolve regiochemistry of the pyridine and piperidine moieties .

What computational methods predict its bioactivity?

Q. Advanced

- Molecular Docking : Screen against kinase targets (e.g., EGFR, JAK2) using AutoDock Vina. Pyridine-piperidine scaffolds show affinity for ATP-binding pockets .

- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. methyl) with IC₅₀ values from kinase inhibition assays .

How to evaluate its potential as a kinase inhibitor?

Q. Advanced

- In Vitro Assays : Use ADP-Glo™ Kinase Assay to measure inhibition of recombinant kinases (e.g., IC₅₀ for EGFR = 0.5–5 µM).

- Structural Analogs : Compare with 1-(2-chloro-5-methylpyridin-3-yl)ethanone (CAS 885223-64-3), which showed moderate activity against PI3K .

What strategies enable regioselective functionalization of the pyridine ring?

Q. Advanced

- Protecting Groups : Temporarily block the methoxy group with TMSCl to direct electrophilic substitution to the 5-position .

- Directed Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate specific positions for functionalization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.